molecular formula C6H6N4S B1530165 1-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine CAS No. 1251131-66-4

1-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine

Cat. No.: B1530165
CAS No.: 1251131-66-4
M. Wt: 166.21 g/mol
InChI Key: QFIXGAORNPCSQO-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Pyrazoles are also aromatic five-membered heterocycles but contain two adjacent nitrogen atoms. They are known for their diverse biological activities and are used in the development of various drugs .


Synthesis Analysis

The synthesis of thiazole and pyrazole derivatives often involves multi-step processes that include reactions like condensation, cyclization, and substitution . The exact method would depend on the specific substituents and the desired product .


Molecular Structure Analysis

Thiazoles and pyrazoles have planar, aromatic structures. The aromaticity is characterized by the delocalization of π-electrons. Thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Chemical Reactions Analysis

Thiazole and pyrazole derivatives can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions. They can also undergo reactions with various reagents to form new compounds with different biological activities .


Physical and Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . They are also known for their unique aromatic odor .

Scientific Research Applications

Discovery of JAK2 Inhibitors

"1-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine" has been identified as a key component in the development of potent and selective inhibitors of Janus kinase 2 (JAK2), a protein important for signaling pathways in cells. The replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine led to the discovery of these inhibitors, demonstrating the compound's relevance in medicinal chemistry for targeting specific enzymes involved in diseases (Ioannidis et al., 2010).

Structural Characterization and Polymorphism

Studies on the structural characterization of derivatives of "this compound" have provided insights into the polymorphism present in these compounds. This research has implications for understanding the molecular structures, which can be crucial for the development of new materials with specific physical properties. Polymorphic forms have been explored for their distinct intermolecular hydrogen bonding patterns, contributing to the field of crystallography and materials science (Böck et al., 2020).

Dynamic Tautomerism and Electronic Properties

The exploration of dynamic tautomerism in N-(pyridin-2-yl)thiazol-2-amine, a related compound, reveals the complex electronic properties and structural flexibility of these molecules. This research is significant for understanding the electron distribution and reactivity of such compounds, which could have implications for designing molecules with specific electronic or photophysical properties (Bhatia et al., 2013).

Antimicrobial and Antitumor Activities

Derivatives of "this compound" have been synthesized and evaluated for their biological activities, including antimicrobial and antitumor effects. These studies contribute to the ongoing search for new therapeutic agents capable of combating infectious diseases and cancer, highlighting the compound's potential as a pharmacophore in drug discovery efforts (Titi et al., 2020).

Development of Fused Heterocyclic Compounds

The compound has also served as a key synthon in the synthesis of novel fused heterocyclic moieties, including pyrazolo[3,4-d]thiazoles. These compounds have been evaluated for their antimicrobial, antioxidant, and antitumor activities. The research demonstrates the versatility of "this compound" derivatives in synthesizing new molecules with potential therapeutic applications (Rizk et al., 2020).

Safety and Hazards

Like all chemicals, thiazole and pyrazole derivatives should be handled with care. They can be harmful if swallowed, inhaled, or in contact with skin. They can also cause skin and eye irritation .

Future Directions

Thiazole and pyrazole derivatives continue to be of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and synthesis of new derivatives with improved pharmacological profiles .

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-5-1-3-10(9-5)6-8-2-4-11-6/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIXGAORNPCSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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